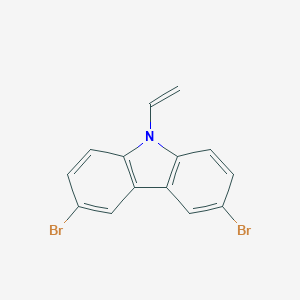

3,6-Dibromo-9-vinylcarbazole

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3,6-dibromo-9-ethenylcarbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Br2N/c1-2-17-13-5-3-9(15)7-11(13)12-8-10(16)4-6-14(12)17/h2-8H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORMIJZCMQBMNFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CN1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27599-53-7 | |

| Record name | 9H-Carbazole, 3,6-dibromo-9-ethenyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27599-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30348184 | |

| Record name | 3,6-Dibromo-9-vinylcarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214-16-0 | |

| Record name | 3,6-Dibromo-9-ethenyl-9H-carbazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1214-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6-Dibromo-9-vinylcarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-Dibromo-9-vinyl-9H-carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Spectroscopic Properties of 3,6-Dibromo-9-vinylcarbazole

This guide provides a comprehensive technical overview of the core spectroscopic properties of 3,6-Dibromo-9-vinylcarbazole, a critical monomer for the synthesis of advanced functional polymers. Designed for researchers, materials scientists, and professionals in drug development and organic electronics, this document delves into the essential characterization techniques that underpin the application of this versatile molecule. We will explore the causality behind experimental choices and provide validated protocols to ensure reliable and reproducible results.

Introduction: The Significance of 3,6-Dibromo-9-vinylcarbazole

3,6-Dibromo-9-vinylcarbazole is a derivative of 9-vinylcarbazole, the monomer precursor to poly(9-vinylcarbazole) (PVK). PVK is a well-established, high-performance polymer known for its excellent hole-transporting capabilities, high thermal stability, and photoconductivity.[1][2] These properties make it a cornerstone material in the field of organic electronics, with applications ranging from organic light-emitting diodes (OLEDs) and solar cells to photoreceptors and memory devices.[1][3]

The strategic placement of bromine atoms at the 3 and 6 positions of the carbazole core serves two primary purposes. Firstly, it provides reactive sites for further functionalization through cross-coupling reactions (e.g., Suzuki or Sonogashira), allowing for the fine-tuning of the electronic and photophysical properties of the resulting polymers.[4] Secondly, the heavy bromine atoms can influence photophysical processes, such as promoting intersystem crossing, which is relevant in the study of phosphorescent materials. This guide provides the foundational spectroscopic knowledge required to synthesize, characterize, and effectively utilize this important building block.

Molecular Structure

The spectroscopic properties of 3,6-Dibromo-9-vinylcarbazole are a direct consequence of its molecular architecture, which consists of three key components:

-

Carbazole Core: A rigid, aromatic heterocyclic system that is the primary chromophore responsible for the molecule's fundamental electronic absorption and emission characteristics.

-

Vinyl Group: Attached to the nitrogen atom, this group enables polymerization to form the flexible, non-conjugated PVK backbone. It also contributes distinct signals in vibrational and NMR spectra.

-

Bromine Substituents: These electron-withdrawing groups are positioned on the most reactive sites of the carbazole ring, influencing the electron density distribution and providing handles for subsequent chemical modification.

Synthesis and Purification Workflow

A common and reliable route to 3,6-Dibromo-9-vinylcarbazole begins with the electrophilic bromination of carbazole, followed by N-vinylation. The choice of reagents and conditions is critical to achieving high purity, which is paramount for device performance.

Caption: General synthesis and purification workflow for 3,6-Dibromo-9-vinylcarbazole.

Electronic Spectroscopy: UV-Visible Absorption and Photoluminescence

Electronic spectroscopy probes the transitions between electronic energy levels within the molecule, governed by the π-conjugated carbazole system. These properties are fundamental to any optoelectronic application.

Theoretical Basis

UV-Visible absorption corresponds to the energy required to promote an electron from a lower-energy molecular orbital (typically the Highest Occupied Molecular Orbital, HOMO) to a higher-energy one (like the Lowest Unoccupied Molecular Orbital, LUMO). For carbazole derivatives, these are primarily π-π* transitions.[5] Photoluminescence (fluorescence) is the radiative relaxation of the electron from the excited state back to the ground state. The energy difference between the absorption and emission maxima (the Stokes shift) provides insight into the structural relaxation in the excited state.

Experimental Protocol: UV-Vis and Fluorescence Spectroscopy

-

Solution Preparation: Accurately prepare a dilute solution of 3,6-Dibromo-9-vinylcarbazole (e.g., 10⁻⁵ to 10⁻⁶ M) in a spectroscopic-grade solvent (e.g., Dichloromethane, THF, or Toluene). The choice of solvent is critical as it can influence the spectral peak positions.

-

Blank Correction: Fill a 1 cm path length quartz cuvette with the pure solvent and record a baseline spectrum. This baseline will be subtracted from the sample spectrum to correct for solvent absorption and scattering.

-

Absorption Measurement: Rinse and fill the cuvette with the sample solution. Place it in the spectrophotometer and record the absorption spectrum, typically over a range of 200-800 nm.[6]

-

Emission Measurement: Using a spectrofluorometer, excite the sample at its longest-wavelength absorption maximum (λ_max). Record the emission spectrum, scanning from a wavelength slightly longer than the excitation wavelength to the near-IR region (e.g., 350-800 nm).

Sources

electronic structure and properties of 3,6-Dibromo-9-vinylcarbazole

An In-depth Technical Guide to the Electronic Structure and Properties of 3,6-Dibromo-9-vinylcarbazole

Abstract

3,6-Dibromo-9-vinylcarbazole is a pivotal molecule in materials science, serving as a functionalized monomer and a versatile building block for advanced organic electronic materials. Its unique structure, featuring an electron-rich carbazole core, a polymerizable vinyl group, and strategically placed bromine atoms, allows for precise tuning of its electronic and photophysical properties. This guide provides a comprehensive technical exploration of the electronic structure, physicochemical properties, synthesis, and characterization of 3,6-Dibromo-9-vinylcarbazole. It is intended for researchers, scientists, and professionals in drug development and materials science, offering field-proven insights and detailed experimental protocols to facilitate its application in next-generation organic electronics, including Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics.

Introduction: The Carbazole Scaffold in Organic Electronics

Carbazole-based materials are cornerstones of organic electronics, prized for their thermal stability, excellent hole-transporting capabilities, and high photoluminescence quantum yields.[1][2] The parent polymer, Poly(N-vinylcarbazole) (PVK), was the first photoconductive polymer discovered and remains a benchmark material for its high charge carrier mobility.[3][4][5] The molecule 3,6-Dibromo-9-vinylcarbazole (DBVC) builds upon this legacy. The introduction of bromine atoms at the 3 and 6 positions of the carbazole core serves two critical functions:

-

Electronic Property Modulation: As electron-withdrawing groups, the bromine atoms significantly alter the frontier molecular orbital (HOMO/LUMO) energy levels of the carbazole unit, which directly impacts the material's oxidation potential and charge injection/transport properties.[6]

-

Synthetic Versatility: The C-Br bonds act as highly effective synthetic handles, enabling further functionalization through a variety of cross-coupling reactions, such as Suzuki and Sonogashira reactions.[1][7] This allows for the creation of complex conjugated systems with tailored optoelectronic properties.

The vinyl group at the 9-position (N-position) provides a direct route for polymerization, leading to the formation of polymers with a non-conjugated backbone and pendant dibromocarbazole moieties.[4][7] This guide delves into the fundamental electronic characteristics of DBVC that make it a molecule of significant interest.

Molecular Structure and Physicochemical Properties

The structure of 3,6-Dibromo-9-vinylcarbazole consists of a planar carbazole core, a heterocyclic aromatic compound, with bromine atoms substituted at the para-positions relative to the nitrogen atom. A vinyl group (-CH=CH₂) is attached to the nitrogen atom.

Quantitative Data Summary

The key physicochemical properties of 3,6-Dibromo-9-vinylcarbazole are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 1214-16-0 | [8][9][10] |

| Molecular Formula | C₁₄H₉Br₂N | [9][11] |

| Molecular Weight | 351.04 g/mol | [9] |

| Melting Point | 74-75 °C | [8][9] |

| Boiling Point | 428.6 ± 38.0 °C (Predicted) | [8][9] |

| Density | 1.69 ± 0.1 g/cm³ (Predicted) | [9] |

| Appearance | White to off-white powder/crystals | - |

| Solubility | Soluble in common organic solvents like DMF, Toluene, Chloroform | [3] |

Electronic Structure and Frontier Molecular Orbitals

The electronic behavior of an organic semiconductor is primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[12][13] The energy of these orbitals and the gap between them dictates the material's charge transport characteristics, optical absorption, and emission properties.[13]

-

HOMO Level: This level corresponds to the energy required to remove an electron from the molecule (ionization potential). In carbazole derivatives, the HOMO is typically localized on the electron-rich carbazole core. A higher HOMO energy (closer to vacuum level, i.e., less negative) facilitates hole injection and transport.[14]

-

LUMO Level: This level relates to the energy released when an electron is added to the molecule (electron affinity). A lower LUMO energy facilitates electron injection and transport.[14]

-

HOMO-LUMO Gap (E_g): The energy difference between the HOMO and LUMO levels is the band gap.[13] This gap determines the wavelength of light the molecule absorbs and emits. A larger gap typically corresponds to absorption in the UV or blue region of the spectrum.

For 3,6-Dibromo-9-vinylcarbazole, the bromine atoms, being electronegative, withdraw electron density from the carbazole ring. This has a stabilizing effect on both the HOMO and LUMO levels, lowering their energies (making them more negative). The consequence is an increased oxidation potential compared to unsubstituted N-vinylcarbazole, which can be advantageous for applications in high-voltage devices or for improving air stability by making the material less susceptible to oxidation.[3][6]

While specific, experimentally verified HOMO/LUMO values for 3,6-Dibromo-9-vinylcarbazole are not abundant in the literature, they can be reliably determined using the electrochemical and spectroscopic methods detailed in Section 5. For context, the parent polymer PVK has a HOMO level of approximately -5.8 eV and a LUMO level of -2.2 eV.[5] The dibromo-substitution is expected to lower these values further.

Synthesis and Functionalization

The synthesis of 3,6-Dibromo-9-vinylcarbazole is typically a multi-step process that begins with the selective bromination of the carbazole core, followed by the introduction of the vinyl group at the nitrogen position.

Experimental Protocol: Synthesis of 3,6-Dibromo-9H-carbazole (Precursor)

This protocol describes the common and effective method of electrophilic bromination using N-Bromosuccinimide (NBS).[3][15]

Materials:

-

Carbazole

-

N-Bromosuccinimide (NBS) (2.1 equivalents)

-

N,N-Dimethylformamide (DMF)

-

Deionized Water

-

Round-bottom flask, magnetic stirrer, ice bath

Procedure:

-

Dissolution: Dissolve carbazole (1 equivalent) in DMF in a round-bottom flask. The concentration is typically around 0.5-1 M.

-

Causality: DMF is a polar aprotic solvent that effectively dissolves carbazole and facilitates the electrophilic substitution reaction.

-

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Causality: The bromination reaction is exothermic. Starting at a low temperature helps to control the reaction rate and minimize the formation of unwanted side products (e.g., over-brominated species).

-

-

Addition of Brominating Agent: Slowly add a solution of NBS (2.1 equivalents) in DMF dropwise to the cooled carbazole solution while stirring.

-

Causality: Using slightly more than two equivalents of NBS ensures the dibromination at the electron-rich 3 and 6 positions. A slow, dropwise addition is crucial for controlling the reaction temperature and ensuring selectivity.

-

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring overnight (typically 12-24 hours).

-

Causality: This extended reaction time ensures the reaction proceeds to completion.

-

-

Precipitation: Pour the reaction mixture into a large volume of cold deionized water. A precipitate will form.

-

Causality: The desired product, 3,6-Dibromo-9H-carbazole, is insoluble in water, while DMF and any unreacted NBS or byproducts are soluble. This step effectively isolates the crude product.

-

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with deionized water to remove residual DMF. The crude product can be further purified by recrystallization (e.g., from ethanol or chloroform) or flash chromatography to yield the pure 3,6-Dibromo-9H-carbazole.[3][15][16]

The subsequent N-vinylation can be achieved through various methods, including reaction with vinyl acetate in the presence of a palladium catalyst or via reaction with 1,2-dibromoethane in a one-pot alkylation-elimination sequence.[3]

Experimental and Computational Characterization

A combination of electrochemical, spectroscopic, and computational techniques is employed to provide a complete picture of the electronic structure of 3,6-Dibromo-9-vinylcarbazole.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique used to probe the redox behavior of a molecule and to estimate its HOMO and LUMO energy levels.[12]

Experimental Protocol:

-

System Setup: A standard three-electrode cell is used, containing a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or SCE), and a counter electrode (e.g., platinum wire).

-

Sample Preparation: Prepare a dilute solution (e.g., 1 mM) of 3,6-Dibromo-9-vinylcarbazole in an appropriate solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

-

Causality: The supporting electrolyte is essential to ensure the conductivity of the solution and minimize the iR drop.

-

-

Measurement: Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. Scan the potential from an initial value to a final value and back again, recording the current response.

-

Data Analysis:

-

The onset potential of the first oxidation wave (E_ox) and the first reduction wave (E_red) are determined from the voltammogram.

-

The HOMO and LUMO energy levels are estimated using empirical equations, often referencing the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard.[14]

-

HOMO (eV) ≈ -[E_ox (vs Fc/Fc⁺) + 5.1]

-

LUMO (eV) ≈ -[E_red (vs Fc/Fc⁺) + 5.1]

-

-

Self-Validation: The reversibility of the redox waves gives an indication of the stability of the radical cation and anion species, which is crucial for device applications.[6]

-

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light by the molecule, which corresponds to the promotion of an electron from the HOMO to the LUMO.[12] This allows for the determination of the optical band gap.

Experimental Protocol:

-

Sample Preparation: Prepare a very dilute solution of the compound in a UV-transparent solvent (e.g., cyclohexane, dichloromethane).

-

Measurement: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer, using a cuvette containing only the solvent as a reference.

-

Data Analysis:

-

Identify the wavelength of maximum absorption (λ_max).

-

Determine the absorption edge (λ_edge) from the onset of the lowest energy absorption band.

-

The optical band gap (E_g) is calculated using the Planck-Einstein relation:

-

E_g (eV) = 1240 / λ_edge (nm)

-

-

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modeling method used to predict the electronic structure and properties of molecules.[12][17]

Computational Workflow:

-

Geometry Optimization: The 3D structure of the molecule is optimized to find its lowest energy conformation. This is typically done using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d)).[18][19]

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies).

-

Electronic Property Calculation: The energies of the molecular orbitals (including HOMO and LUMO) are calculated from the optimized structure. This also provides visualization of the electron density distribution in these orbitals.

-

Trustworthiness: Comparing the computationally predicted HOMO-LUMO gap with the experimentally determined electrochemical and optical gaps serves as a powerful validation of both the theoretical model and the experimental results.[12]

-

Applications in Organic Electronics and Materials Science

The unique electronic structure of 3,6-Dibromo-9-vinylcarbazole makes it a valuable component in a range of applications.

-

Hole-Transporting Materials: The carbazole core is an excellent hole transporter. The electron-withdrawing bromine atoms increase the oxidation potential, making the material potentially more stable and suitable for use as a host material in phosphorescent OLEDs (PhOLEDs) or as a hole-transport layer in various devices.[2]

-

Monomer for Functional Polymers: As a monomer, it can be polymerized to form poly(3,6-dibromo-9-vinylcarbazole). This polymer serves as a functional scaffold where the bromine atoms can be subsequently replaced via polymer modification reactions to install a wide variety of functional groups, allowing for the creation of a library of materials with diverse photophysical properties from a single polymer precursor.[7]

-

Blue Emitter Building Block: The wide band gap characteristic of the carbazole core makes it a suitable platform for developing blue-emitting materials for OLEDs, which remains a significant challenge in the field.[20][21] Further functionalization via the bromine positions can be used to tune the emission color and improve quantum efficiency.

Conclusion

3,6-Dibromo-9-vinylcarbazole is more than just a chemical intermediate; it is a strategically designed molecular platform. Its electronic structure is defined by the synergistic interplay between the hole-transporting carbazole nucleus, the polymerizable vinyl group, and the electronically-modulating and synthetically-versatile bromine substituents. This combination provides researchers with a powerful tool to create bespoke materials for advanced electronic applications. A thorough understanding of its fundamental properties, achieved through the integrated experimental and computational workflows detailed in this guide, is essential for unlocking its full potential in the development of next-generation organic electronic devices.

References

-

9-Vinyl-9H-carbazole-3,6-dicarbonitrile. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]

-

3,6-Dibromo-9-vinyl-9H-carbazole. (n.d.). LabSolutions. Retrieved January 13, 2026, from [Link]

-

Kennemur, J. G., et al. (2025). Stereoselective Polymerization of 3,6-Disubstituted N-Vinylcarbazoles. PMC - NIH. Retrieved January 13, 2026, from [Link]

-

9H-Carbazole, 9-ethyl-3,6-dimethyl. (n.d.). Organic Syntheses Procedure. Retrieved January 13, 2026, from [Link]

-

Srour, H., et al. (n.d.). Experimentally obtained HOMO/LUMO energies. ResearchGate. Retrieved January 13, 2026, from [Link]

-

Chiu, H., et al. (2012). Electrochemical and Spectral Characterizations of 9-Phenylcarbazoles. Journal of the Chinese Chemical Society. Retrieved January 13, 2026, from [Link]

-

The Role of 9-Vinylcarbazole in Advanced Polymer Science and Organic Electronics. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 13, 2026, from [Link]

-

HOMO and LUMO. (n.d.). Wikipedia. Retrieved January 13, 2026, from [Link]

-

Su, Y., et al. (2015). The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes. Progress in Chemistry. Retrieved January 13, 2026, from [Link]

-

3,6-dibromo-9-vinyl-9h-carbazole. (n.d.). PubChemLite. Retrieved January 13, 2026, from [Link]

-

3,6-Dibromo-9-vinyl-9H-carbazole. (n.d.). Esdchem. Retrieved January 13, 2026, from [Link]

-

3,6-Dibromocarbazole. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

-

Pan, G., et al. (2002). Density Functional Theory Studies on the Structures and Vibrational Spectra of 3,6-dichlorocarbazole and 3,6-dibromocarbazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved January 13, 2026, from [Link]

-

Sharma, R., et al. (2021). Molecular docking studies on binding specificity of 3,6- and 2,7-carbazoles with DNA duplexes. European Journal of Biological Research. Retrieved January 13, 2026, from [Link]

-

Pinto, S., et al. (2022). Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. MDPI. Retrieved January 13, 2026, from [Link]

-

Ullah, N., et al. (2024). Controlled tuning of HOMO and LUMO levels in supramolecular nano-Saturn complexes. Scientific Reports. Retrieved January 13, 2026, from [Link]

-

Mota, L. & Marques, F. (2024). Synthesis and Characterization of Functionalized Poly(9-vinylcarbazole) for light-emitting diode applications. Dialnet. Retrieved January 13, 2026, from [Link]

-

Reyna-Gonzalez, J.M., et al. (2025). Influence of the acidity level on the electropolymerization of N-vinylcarbazole: Electrochemical study and characterization of poly(3,6-N-vinylcarbazole). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Enz, C., et al. (2025). Synthesis and Photophysical Properties of 3,6-Diphenyl-9-hexyl-9H-carbazole Derivatives Bearing Electron Withdrawing Groups. ResearchGate. Retrieved January 13, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. ossila.com [ossila.com]

- 6. homepage.ntu.edu.tw [homepage.ntu.edu.tw]

- 7. Stereoselective Polymerization of 3,6-Disubstituted N-Vinylcarbazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. labsolu.ca [labsolu.ca]

- 9. guidechem.com [guidechem.com]

- 10. alchempharmtech.com [alchempharmtech.com]

- 11. PubChemLite - 3,6-dibromo-9-vinyl-9h-carbazole (C14H9Br2N) [pubchemlite.lcsb.uni.lu]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. Density functional theory studies on the structures and vibrational spectra of 3,6-dichlorocarbazole and 3,6-dibromocarbazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. distantreader.org [distantreader.org]

- 19. Controlled tuning of HOMO and LUMO levels in supramolecular nano-Saturn complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes [manu56.magtech.com.cn]

- 21. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Thermal Stability of Poly(3,6-Dibromo-9-vinylcarbazole)

Introduction

Poly(9-vinylcarbazole) (PVK) and its derivatives are a cornerstone class of photoconductive and hole-transporting polymers, pivotal in the advancement of organic electronics.[1] Their applications in organic light-emitting diodes (OLEDs), photovoltaics, and photorefractive materials are well-documented.[2] The introduction of halogen substituents, particularly bromine, onto the carbazole ring at the 3 and 6 positions, creates poly(3,6-Dibromo-9-vinylcarbazole), a polymer with modified electronic properties and potential for enhanced performance.

The operational lifespan, processing conditions, and overall reliability of devices incorporating these polymers are fundamentally linked to their thermal stability.[3] A comprehensive understanding of how poly(3,6-Dibromo-9-vinylcarbazole) behaves under thermal stress is critical for defining manufacturing parameters, predicting device longevity, and ensuring morphological stability during operation. This guide provides a detailed examination of the thermal properties of poly(3,6-Dibromo-9-vinylcarbazole), synthesizing field-proven analytical methodologies with an analysis of the structural factors that govern its stability.

Synthesis of the Monomer and Polymer

The journey to understanding the polymer's thermal stability begins with its synthesis. The monomer, 3,6-Dibromo-9-vinylcarbazole, is typically prepared in a multi-step process, which is foundational to the final polymer's purity and, consequently, its thermal behavior.

A common synthetic pathway involves the initial bromination of the carbazole core, followed by N-vinylation.[2][3]

-

Bromination of Carbazole: Carbazole is dissolved in a suitable solvent like N,N-dimethylformamide (DMF). N-Bromosuccinimide (NBS) is then added portion-wise at a controlled temperature to selectively install bromine atoms at the 3 and 6 positions of the carbazole ring, yielding 3,6-Dibromo-9H-carbazole.[2]

-

N-Vinylation: The resulting 3,6-Dibromo-9H-carbazole is then reacted with a vinylating agent. While various methods exist, a common laboratory-scale approach involves reaction with a vinyl source, such as vinyl acetate, often catalyzed by a transition metal complex. An alternative is the reaction with 1,2-dichloroethane under phase-transfer catalysis conditions to form the N-chloroethyl derivative, followed by dehydrochlorination to yield the vinyl group.[4]

The subsequent polymerization of the 3,6-Dibromo-9-vinylcarbazole monomer can be achieved through mechanisms such as free-radical or cationic polymerization to yield the final polymer.[1] The choice of polymerization technique can influence the polymer's molecular weight and dispersity, which in turn can affect its thermal properties.

Thermal Analysis Methodologies

The cornerstone techniques for evaluating the thermal stability of polymers are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[3] These methods provide complementary information regarding decomposition temperatures and phase transitions.

Thermogravimetric Analysis (TGA)

TGA is an essential technique for determining the thermal stability and decomposition profile of a polymer by measuring the change in its mass as a function of temperature in a controlled atmosphere.

-

Instrument Preparation: Ensure the TGA instrument is calibrated for both mass and temperature using certified reference materials.[5]

-

Sample Preparation: Place 5-10 mg of the dry poly(3,6-Dibromo-9-vinylcarbazole) sample into a clean, tared TGA pan (typically platinum or alumina).

-

Atmosphere: Purge the furnace with a high-purity inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.[5]

-

Thermal Program:

-

Equilibrate the sample at a low temperature (e.g., 30 °C).

-

Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min. This rate provides a good balance between resolution and experimental time.[5]

-

-

Data Acquisition: Continuously record the sample mass and temperature throughout the experiment.

-

Data Analysis: Plot the percentage of initial mass versus temperature. The derivative of this curve (DTG) is also plotted to identify the temperatures of maximum decomposition rates. Key parameters to determine are the onset of decomposition (Tonset) and the temperature of 5% mass loss (Td5).

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample relative to a reference as a function of temperature. It is invaluable for identifying the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc).

-

Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using a high-purity standard, such as indium.

-

Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as the reference.

-

Atmosphere: Maintain an inert nitrogen atmosphere with a purge rate of 50 mL/min.

-

Thermal Program:

-

First Heating Scan: Equilibrate at 25 °C. Ramp the temperature to a point above the expected Tg but below the decomposition temperature (e.g., 250 °C) at a rate of 10 °C/min. This scan erases the polymer's prior thermal history.

-

Cooling Scan: Cool the sample back to 25 °C at a controlled rate of 10 °C/min.

-

Second Heating Scan: Ramp the temperature again to 250 °C at 10 °C/min. The Tg is determined from this second heating scan as a step-like change in the heat flow baseline.[6]

-

-

Data Analysis: Plot heat flow versus temperature. The glass transition is observed as an endothermic shift in the baseline. The Tg is typically taken as the midpoint of this transition.[6]

Discussion of Thermal Properties

Decomposition Behavior (TGA)

The rigid, aromatic structure of the carbazole moiety imparts significant thermal stability to the polymer backbone.[3] For the parent poly(9-vinylcarbazole), decomposition temperatures are typically high, with some studies reporting degradation temperatures above 460 °C.[7]

For brominated PVK, the thermal stability is expected to be robust. Studies on a brominated PVK (PVK_Br) indicate it is thermally stable up to approximately 380 °C before the onset of decomposition.[8] The primary decomposition pathway for poly(3,6-Dibromo-9-vinylcarbazole) under inert conditions is hypothesized to involve two main stages:

-

Initial Degradation: Cleavage of the C-Br bonds, which are generally weaker than the C-C or C-N bonds within the polymer structure. This would lead to the release of bromine radicals or hydrogen bromide (HBr).[3]

-

Main Chain Scission: At higher temperatures, degradation of the polyvinyl backbone occurs, leading to the formation of various volatile hydrocarbon fragments and a stable carbonaceous residue.[7] The presence of the bulky, aromatic carbazole side groups can sterically hinder chain scission, contributing to the high overall stability. The functionalization with dibenzofuran, another rigid aromatic structure, has been shown to significantly increase the amount of stable carbonaceous residue, a phenomenon likely mirrored by the dense aromatic nature of the dibromocarbazole units.[8]

| Polymer | Onset of Decomposition (Tonset) | Key Observations |

| Poly(9-vinylcarbazole) (PVK) | > 400 °C | High thermal stability due to rigid carbazole groups.[7] |

| Poly(3,6-Dibromo-9-vinylcarbazole) | ~380 °C (for a PVK_Br) | Initial degradation likely involves C-Br bond cleavage. Produces a stable carbonaceous residue.[8] |

Glass Transition Temperature (DSC)

The glass transition temperature (Tg) is a critical parameter, representing the transition from a rigid, glassy state to a more rubbery state. For amorphous polymers like PVK, the Tg dictates the upper service temperature and influences the morphological stability of thin films in devices.

Unmodified poly(9-vinylcarbazole) exhibits a high Tg, with values reported around 232 °C.[8] This high Tg is attributed to the steric hindrance imposed by the large, pendant carbazole groups, which severely restricts the rotational freedom of the polymer backbone.

For poly(3,6-Dibromo-9-vinylcarbazole), the Tg is expected to be similarly high. The addition of two bromine atoms to each carbazole unit increases the molar mass of the repeating unit and can introduce stronger intermolecular dipole-dipole interactions, both of which would be expected to further increase the Tg. However, one study on a brominated PVK (PVK_Br) noted an endothermic peak around 88 °C, which was attributed to physical processes like the loss of moisture or residual solvent rather than a true glass transition.[8] This highlights the critical importance of ensuring samples are thoroughly dried before analysis to avoid misinterpretation of thermal events. The actual Tg of poly(3,6-Dibromo-9-vinylcarbazole) is likely to be above 200 °C, similar to or higher than its non-brominated counterpart.

| Polymer | Glass Transition Temperature (Tg) | Factors Influencing Tg |

| Poly(9-vinylcarbazole) (PVK) | ~232 °C | High steric hindrance from bulky carbazole side groups restricts chain mobility.[8] |

| Poly(3,6-Dibromo-9-vinylcarbazole) | Expected to be > 200 °C | Increased molar mass and potential for stronger dipole-dipole interactions due to C-Br bonds. |

Conclusion

Poly(3,6-Dibromo-9-vinylcarbazole) is a thermally robust material, a characteristic inherited from the inherent stability of the carbazole scaffold. Thermal analysis using TGA and DSC is essential to fully characterize its properties for reliable application in electronic devices. The polymer exhibits high decomposition temperatures, likely initiated by the scission of the carbon-bromine bonds, and is expected to have a high glass transition temperature, ensuring morphological stability well above typical device operating temperatures. The methodologies and data presented in this guide provide a comprehensive framework for researchers and engineers to assess and understand the thermal stability of this promising functional polymer.

References

- BenchChem. (2025). Thermal stability analysis of 3,6-Dibromocarbazole compounds. BenchChem Technical Guides.

- Dialnet. (2024). Synthesis and Characterization of Functionalized Poly(9-vinylcarbazole) for light-emitting diode applications.

- MDPI. (2024). 9-Vinyl-9H-carbazole-3,6-dicarbonitrile. Molbank, 2024(1), M1768.

- National Center for Biotechnology Information. (2024). Stereoselective Polymerization of 3,6-Disubstituted N-Vinylcarbazoles. PMC.

- ResearchGate. (2010). A synthesis technology of poly(N-vinylcarbazole).

- PubMed. (1998). Influence of the Glass-Transition Temperature and the Chromophore Content on the Grating Buildup Dynamics of poly(N-vinylcarbazole)-based Photorefractive Polymers. Applied Optics, 37(14), 2843-51.

- ResearchGate. (2014). Synthesis and Characterization of Poly(N-vinylcarbazole)/Graphene Nanocomposites. Journal of Nanoscience and Nanotechnology, 14, 1-10.

- ResearchGate. (n.d.). Stereoselective Polymerization of 3,6-Disubstituted N-Vinylcarbazoles.

- Sigma-Aldrich. (n.d.). Thermal Transitions of Homopolymers: Glass Transition & Melting Point.

- TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis.

- ResearchGate. (n.d.). A Comparative Investigation Between Poly(N-vinylcarbazole) and Poly(3,6-N-vinylcarbazole): Spectroscopy, Conductivity, Thermal and Optical Properties.

- ResearchGate. (n.d.). Thermal Degradation of Copolymers of N‐Vinylcarbazole with Acrylic and Methacrylic Monomers.

- SciSpace. (1981). The influence of molecular weight on the degradation of poly(N-vinylcarbazole). European Polymer Journal, 18(11), 987-990.

- Ain Shams Engineering Journal. (n.d.). Thermal and structural studies of poly (vinyl alcohol) and hydroxypropyl cellulose blends.

- PerkinElmer. (n.d.). Discover The Future of Thermal Analysis – Introducing Pyris TGA 9, DSC 9, and STA 9.

- ResearchGate. (n.d.). Synthesis and characterization of macrocyclic vinyl-aromatic polymers. Molecular weight-dependent glass transition temperatures and emission of macrocyclic polystyrene.

- National Institutes of Health. (n.d.). Glass Transition Behaviors of Poly (Vinyl Pyridine)/Poly (Vinyl Phenol) Revisited.

- ResearchGate. (n.d.). Thermal Degradation of Poly(N-vinylpyrrolidone)–Poly(vinyl alcohol) Blends.

- MDPI. (2022). Trends for the Thermal Degradation of Polymeric Materials: Analysis of Available Techniques, Issues, and Opportunities. Polymers, 14(18), 3829.

Sources

- 1. Stereoselective Polymerization of 3,6-Disubstituted N-Vinylcarbazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Thermal and structural studies of poly (vinyl alcohol) and hydroxypropyl cellulose blends [scirp.org]

- 6. Glass Transition Behaviors of Poly (Vinyl Pyridine)/Poly (Vinyl Phenol) Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. dialnet.unirioja.es [dialnet.unirioja.es]

An In-depth Technical Guide to the Crystal Structure Analysis of 3,6-Dibromo-9-vinylcarbazole

This guide provides a comprehensive technical overview of the methodologies and considerations involved in the single-crystal X-ray diffraction analysis of 3,6-Dibromo-9-vinylcarbazole, a key monomer for advanced polymeric materials. Tailored for researchers, scientists, and professionals in drug development and materials science, this document elucidates the critical steps from synthesis and crystal growth to data acquisition and structural interpretation. While a definitive crystal structure for 3,6-Dibromo-9-vinylcarbazole is not publicly available in crystallographic databases as of the time of this writing, this guide establishes a robust, field-proven protocol based on established chemical principles and crystallographic data from closely related analogues.

Introduction: The Significance of 3,6-Dibromo-9-vinylcarbazole

Carbazole-based polymers, most notably poly(N-vinylcarbazole) (PVK), are renowned for their unique electronic and photophysical properties, which has led to their application in organic light-emitting diodes (OLEDs), photovoltaics, and as photoconductive materials.[1] The strategic substitution of the carbazole core allows for the fine-tuning of these properties. The introduction of bromine atoms at the 3 and 6 positions of the carbazole ring, coupled with the polymerizable vinyl group at the 9-position, renders 3,6-Dibromo-9-vinylcarbazole a monomer of significant interest for creating functional polymers with tailored characteristics.

A precise understanding of the three-dimensional arrangement of atoms within a single crystal of 3,6-Dibromo-9-vinylcarbazole is paramount. This knowledge provides invaluable insights into intermolecular interactions, packing motifs, and the influence of the bulky bromine substituents and the vinyl group on the overall molecular conformation. Such structural information is crucial for predicting and understanding the properties of the resulting polymer, including charge transport, and for designing novel materials with enhanced performance.

Synthesis and Purification of 3,6-Dibromo-9-vinylcarbazole

The journey to elucidating the crystal structure begins with the synthesis of high-purity material. A common and effective route to 3,6-Dibromo-9-vinylcarbazole involves a two-step process: the bromination of carbazole followed by N-vinylation.

Synthesis of 3,6-Dibromo-9H-carbazole

The precursor, 3,6-Dibromo-9H-carbazole, can be synthesized by the direct bromination of carbazole. A well-established method involves the use of N-Bromosuccinimide (NBS) as the brominating agent in a suitable solvent like N,N-dimethylformamide (DMF).[1]

Experimental Protocol:

-

Dissolve carbazole in DMF and cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of NBS (2.1 equivalents) in DMF to the cooled carbazole solution.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Precipitate the product by adding the reaction mixture to a large volume of water.

-

Collect the precipitate by filtration and dry it in air.

-

Purify the crude product by flash chromatography on silica gel using a mixture of dichloromethane and hexane as the eluent to yield pure 3,6-Dibromo-9H-carbazole.[1]

N-Vinylation of 3,6-Dibromo-9H-carbazole

The introduction of the vinyl group at the nitrogen atom can be achieved through various methods. A common approach involves the reaction of the deprotonated carbazole with a vinylating agent.

Experimental Protocol:

-

In an inert atmosphere, suspend sodium hydride (a slight excess) in dry dimethyl sulfoxide (DMSO).

-

Add a solution of 3,6-Dibromo-9H-carbazole in dry DMSO to the sodium hydride suspension and stir for 2 hours to ensure complete deprotonation.

-

To the resulting solution, add 1,2-dibromoethane and stir the mixture overnight at room temperature. This initiates an alkylation-elimination sequence to form the vinyl group.

-

Quench the reaction by carefully adding water.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude 3,6-Dibromo-9-vinylcarbazole by column chromatography to obtain a high-purity product suitable for crystal growth.

Single Crystal Growth

The growth of high-quality single crystals is often the most critical and challenging step in crystal structure analysis. The ideal crystal for single-crystal X-ray diffraction should have dimensions of approximately 0.1-0.3 mm in each direction and be free of cracks and other defects.

Key Considerations for Crystal Growth:

-

Purity: The starting material must be of the highest possible purity.

-

Solvent Selection: The choice of solvent is crucial. The compound should be sparingly soluble in the chosen solvent or solvent system at room temperature.

-

Slow Crystallization: The goal is to allow the molecules to arrange themselves into a well-ordered crystal lattice slowly. This can be achieved by several techniques.

Recommended Crystal Growth Techniques:

-

Slow Evaporation: Dissolve the purified 3,6-Dibromo-9-vinylcarbazole in a suitable solvent (e.g., a mixture of dichloromethane and hexane, or acetone) to form a nearly saturated solution. Loosely cover the container to allow the solvent to evaporate slowly over several days to weeks.

-

Solvent Diffusion (Layering): Prepare a concentrated solution of the compound in a dense, good solvent (e.g., dichloromethane). Carefully layer a less dense, poor solvent (e.g., hexane) on top of this solution. The slow diffusion of the poor solvent into the good solvent will gradually decrease the solubility of the compound, promoting crystal growth at the interface.

-

Vapor Diffusion: Place a small vial containing a solution of the compound inside a larger, sealed container that holds a more volatile solvent in which the compound is insoluble (the anti-solvent). The vapor of the anti-solvent will slowly diffuse into the solution, inducing crystallization.

Single-Crystal X-ray Diffraction Analysis

Once a suitable single crystal is obtained, it can be subjected to X-ray diffraction analysis to determine its three-dimensional structure.

Data Collection

Experimental Protocol:

-

Crystal Mounting: Carefully select a well-formed crystal under a microscope and mount it on a goniometer head using a cryoprotectant (if necessary to prevent solvent loss and improve diffraction quality at low temperatures).

-

Data Acquisition: Mount the goniometer head on the diffractometer. A modern diffractometer equipped with a CCD or CMOS detector and a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) is typically used.

-

Unit Cell Determination: Collect a series of initial frames to determine the unit cell parameters and the crystal system.

-

Full Data Collection: Perform a full data collection by rotating the crystal through a range of angles (e.g., using ω and φ scans) to measure the intensities of a large number of unique reflections. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations and improve data quality.

Structure Solution and Refinement

The collected diffraction data is then processed to solve and refine the crystal structure.

Computational Workflow:

-

Data Reduction: Integrate the raw diffraction images to obtain a list of reflection indices (h, k, l) and their corresponding intensities. Apply corrections for factors such as Lorentz and polarization effects.

-

Space Group Determination: Based on the systematic absences in the diffraction data, determine the space group of the crystal.

-

Structure Solution: Use direct methods or Patterson methods to obtain an initial model of the crystal structure, which provides the positions of the heavier atoms (in this case, the bromine atoms).

-

Structure Refinement: Iteratively refine the atomic positions, and thermal parameters against the experimental data using full-matrix least-squares methods. Locate lighter atoms (carbon and nitrogen) from difference Fourier maps. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

Validation: After the refinement converges, validate the final structure using metrics such as the R-factor, goodness-of-fit (GooF), and analysis of the residual electron density map.

Expected Crystal Structure and Discussion

While the specific crystal structure of 3,6-Dibromo-9-vinylcarbazole remains to be experimentally determined, we can infer its likely structural features by examining a close analogue, 3,6-Dibromo-9-hexyl-9H-carbazole, for which crystallographic data is available.[2]

Key Expected Features:

-

Planarity of the Carbazole Core: The carbazole ring system is expected to be essentially planar.[2]

-

Molecular Packing: The packing of the molecules in the crystal lattice will likely be influenced by intermolecular interactions such as C-H···Br hydrogen bonds and potential π-π stacking between the carbazole rings of adjacent molecules.

-

Conformation of the Vinyl Group: The orientation of the vinyl group relative to the plane of the carbazole ring will be a key structural parameter. Steric hindrance from the adjacent aromatic protons may lead to a non-coplanar arrangement.

-

Influence of Bromine Atoms: The bulky and electron-withdrawing bromine atoms will significantly influence the electronic distribution within the carbazole core and will likely play a role in directing the intermolecular interactions that govern the crystal packing.

| Parameter | Expected Value/Observation | Basis of Expectation (from Analogues) |

| Crystal System | Monoclinic or Orthorhombic | Common for carbazole derivatives[2][3] |

| Space Group | Centrosymmetric (e.g., P2₁/n) | Common for achiral molecules |

| Carbazole Ring System | Essentially planar | Observed in 3,6-Dibromo-9-hexyl-9H-carbazole[2] |

| C-Br Bond Lengths | ~1.90 Å | Typical for aryl bromides |

| Intermolecular Interactions | C-H···Br hydrogen bonds, π-π stacking | Observed in related dibromocarbazole structures[3] |

Table 1: Expected Crystallographic Parameters for 3,6-Dibromo-9-vinylcarbazole.

Conclusion and Future Perspectives

The determination of the single-crystal structure of 3,6-Dibromo-9-vinylcarbazole is a critical step towards a deeper understanding of its properties and its potential as a monomer for advanced functional polymers. This guide has outlined a comprehensive and robust methodology for its synthesis, crystallization, and structural analysis by single-crystal X-ray diffraction.

The resulting structural data will provide a solid foundation for establishing structure-property relationships, which can guide the rational design of new carbazole-based materials with tailored electronic and photophysical characteristics for a wide range of applications in organic electronics and beyond. The elucidation of this crystal structure would be a valuable contribution to the field of materials science.

References

-

MDPI. (n.d.). 9-Vinyl-9H-carbazole-3,6-dicarbonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 3,6-Dibromocarbazole. Retrieved from [Link]

-

ResearchGate. (2005). 3,6-Dibromo-9-hexyl-9H-carbazole. Retrieved from [Link]

-

ResearchGate. (2006). 3,6-Dibromo-9-(4-pyridylmethyl)-9H-carbazole. Retrieved from [Link]

-

PubChem. (n.d.). N-Vinylcarbazole. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of 3,6-Dibromo-9H-carbazole. Retrieved from [Link]

-

ResearchGate. (2005). Crystal data for 3,6-Dibromo-9-hexyl-9H-carbazole. Retrieved from [Link]

-

ResearchGate. (2006). Crystal data for 3,6-Dibromo-9-(4-pyridylmethyl)-9H-carbazole. Retrieved from [Link]

Sources

An In-depth Technical Guide to the HOMO/LUMO Energy Levels of 3,6-Dibromo-9-vinylcarbazole Derivatives

This technical guide provides a comprehensive exploration of the frontier molecular orbital (HOMO and LUMO) energy levels of derivatives based on the 3,6-dibromo-9-vinylcarbazole core. For researchers, materials scientists, and professionals in drug development, understanding and tuning these energy levels is paramount for designing next-generation organic electronic materials and biologically active compounds. This document synthesizes field-proven experimental methodologies with robust computational frameworks to offer a self-validating guide to the characterization and strategic modification of these important molecular scaffolds.

Strategic Importance of the Carbazole Core in Material Science

Carbazole derivatives are foundational materials in the field of organic electronics.[1] The carbazole moiety is an excellent hole-transporting unit, known for its high charge carrier mobility, thermal stability, and tunable electronic properties.[2][3] The parent polymer, poly(9-vinylcarbazole) or PVK, is one of the most studied photoconductive polymers and serves as a benchmark host material in organic light-emitting diodes (OLEDs).[4][5]

The strategic introduction of bromine atoms at the 3 and 6 positions of the carbazole core creates a versatile platform molecule: 3,6-dibromo-9-vinylcarbazole. These bromine atoms serve as reactive handles for introducing a wide array of functional groups via modern cross-coupling reactions, such as the Suzuki-Miyaura coupling.[6][7] This functionalization directly modulates the π-conjugated system, allowing for precise control over the HOMO and LUMO energy levels and, consequently, the material's optical and electronic properties, including the energy gap (Eg).[5][8]

Foundational Principles: HOMO, LUMO, and the Energy Gap

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that dictate a molecule's electronic behavior.[3]

-

HOMO Level: Correlates to the ionization potential and represents the ability of a molecule to donate an electron. In organic electronics, a higher HOMO level (less negative) facilitates hole injection from the anode.

-

LUMO Level: Relates to the electron affinity and represents the ability to accept an electron. A lower LUMO level facilitates electron injection from the cathode.

-

HOMO-LUMO Gap (Eg): This energy difference is the primary determinant of a molecule's optical and electronic properties. It influences the color of absorption and emission and is a key factor in chemical reactivity and stability.[9]

The ability to predictably tune these levels is the cornerstone of rational material design. The workflow for achieving this involves a synergistic combination of synthesis, experimental characterization, and computational modeling.

Experimental Determination of Frontier Orbital Energy Levels

Experimental techniques provide the ground truth for a molecule's electronic behavior. The primary methods are electrochemical (Cyclic Voltammetry) and optical (UV-Vis Spectroscopy).[3]

Protocol: Cyclic Voltammetry (CV)

Cyclic voltammetry is the cornerstone technique for determining the oxidation potential of a material, which is then used to estimate the HOMO energy level. The causality is direct: the easier it is to remove an electron (a lower oxidation potential), the higher the energy of the orbital from which it was removed (the HOMO).

Step-by-Step Methodology:

-

Solution Preparation:

-

Dissolve the synthesized carbazole derivative (typically 1-5 mM) in a high-purity, dry electrochemical solvent (e.g., dichloromethane or acetonitrile).

-

Add a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6) to ensure conductivity. The electrolyte must be electrochemically inert within the potential window of interest.

-

-

Electrochemical Cell Assembly:

-

Use a standard three-electrode configuration:

-

Working Electrode: Glassy Carbon or Platinum disk.

-

Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).

-

Counter Electrode: Platinum wire or foil.

-

-

Purge the solution with an inert gas (e.g., Argon or Nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain an inert atmosphere over the solution during the experiment.

-

-

Internal Reference Calibration:

-

After recording the voltammogram of the sample, add a small amount of ferrocene to the solution.

-

Record the voltammogram again to determine the half-wave potential of the ferrocene/ferrocenium (Fc/Fc+) redox couple. This serves as an internal standard, allowing for reliable comparison of data between different experiments and labs. The Fc/Fc+ couple is assumed to have an absolute energy level of -4.8 eV relative to the vacuum level.

-

-

Data Acquisition:

-

Scan the potential from an initial value (e.g., 0 V) towards a positive potential until the first oxidation peak is observed. Then, reverse the scan direction back to the starting potential.

-

Typical scan rates are between 50-100 mV/s.

-

-

Data Analysis & HOMO Calculation:

-

Determine the onset potential of the first oxidation peak (Eox, onset) from the cyclic voltammogram. This is found by extrapolating the baseline and the steepest part of the oxidation peak and finding their intersection.

-

Calculate the HOMO energy level using the following empirical formula[10][11]: EHOMO (eV) = -[Eox, onset vs Fc/Fc+ + 4.8] Where Eox, onset vs Fc/Fc+ is the onset oxidation potential of the compound measured relative to the Fc/Fc+ internal standard.

-

Protocol: UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption of light by the molecule, corresponding to the promotion of an electron from an occupied orbital to an unoccupied one. The lowest energy absorption provides the optical energy gap.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution (micromolar range) of the carbazole derivative in a UV-transparent solvent (e.g., dichloromethane, THF, or chloroform).

-

Measurement: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer.

-

Data Analysis & Optical Gap Calculation:

-

Identify the absorption onset (λonset), which is the wavelength at the low-energy edge of the lowest energy absorption band.

-

Calculate the optical energy gap (Eg, opt) using the formula: Eg, opt (eV) = 1240 / λonset (nm)

-

-

LUMO Level Estimation:

-

The LUMO energy level can then be estimated by combining the results from CV and UV-Vis spectroscopy: ELUMO (eV) = EHOMO + Eg, opt

-

Computational Modeling of Frontier Orbitals

Density Functional Theory (DFT) is a powerful computational tool for predicting the electronic structure of molecules, providing invaluable insight that complements experimental findings.[9] It allows for the visualization of orbital distributions and the prediction of energy levels before a molecule is even synthesized.

Protocol: DFT Calculation Workflow

This protocol outlines a standard approach for calculating HOMO/LUMO energies that provides a good balance of accuracy and computational cost for carbazole derivatives.[3][12]

-

Geometry Optimization:

-

The first and most critical step is to find the lowest energy structure of the molecule.

-

This is typically performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.

-

A Pople-style basis set, such as 6-31G(d), is often sufficient for initial screening, while larger basis sets like 6-311+G(d,p) can provide higher accuracy.

-

-

Frequency Analysis:

-

Perform a frequency calculation at the same level of theory as the optimization.

-

The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum.

-

-

Single-Point Energy Calculation:

-

Using the optimized geometry, perform a single-point energy calculation to extract the molecular orbital energies.

-

The output will provide the energies of all molecular orbitals, including the HOMO and LUMO, typically in units of Hartrees or electron volts (eV).

-

Structure-Property Relationships: Tuning the Frontier Orbitals

The power of the 3,6-dibromo-9-vinylcarbazole scaffold lies in its tunability. By replacing the bromine atoms with different aryl groups via Suzuki coupling, one can systematically alter the HOMO and LUMO levels.

The electronic nature of the substituent at the 3 and 6 positions is the dominant factor:

-

Electron-Donating Groups (EDGs): Groups like methoxy-phenyl or alkyl-thiophenyl are rich in π-electrons. They donate electron density into the carbazole core, raising the energy of the HOMO. This effect is generally more pronounced on the HOMO than the LUMO, leading to a decrease in the energy gap. A higher HOMO level facilitates hole injection in devices.

-

Electron-Withdrawing Groups (EWGs): Groups like cyano-phenyl or nitro-phenyl pull electron density away from the carbazole core.[8] This stabilizes both the HOMO and LUMO, lowering their energy levels. The stabilization effect is often greater on the LUMO, also leading to a decrease in the energy gap. A lower LUMO level can improve electron injection and transport.

Representative Data for 3,6-Disubstituted Carbazole Derivatives

While a complete dataset for 9-vinylcarbazole derivatives is not available in a single source, the following table presents experimental data for analogous 3,6-disubstituted-9-alkyl-carbazole derivatives. The trends observed are directly applicable to the 9-vinylcarbazole system and serve as an excellent guide for material design.

| Derivative Name | 3,6-Substituent | Eox, onset (V vs Fc/Fc+) | EHOMO (eV) | Eg, opt (eV) | ELUMO (eV) |

| Parent Core | -Br | ~0.95 | -5.75 | ~3.40 | -2.35 |

| Derivative A | Phenyl | 0.78 | -5.58 | 3.15 | -2.43 |

| Derivative B | 4-Methoxyphenyl | 0.65 | -5.45 | 3.05 | -2.40 |

| Derivative C | 2-Thiophenyl | 0.72 | -5.52 | 2.90 | -2.62 |

| Derivative D | 4-Cyanophenyl | 0.98 | -5.78 | 3.10 | -2.68 |

Note: Values are representative estimates compiled from trends reported in the literature for analogous 9-alkyl-carbazole systems to illustrate structure-property relationships. Absolute values will vary based on specific molecular structure and experimental conditions.

As the data illustrates, introducing electron-donating phenyl and methoxyphenyl groups raises the HOMO level relative to the brominated precursor. Conversely, the electron-withdrawing cyanophenyl group slightly lowers the HOMO level. All substitutions that extend the π-conjugation (A-D) result in a smaller optical bandgap compared to the parent core.

Conclusion and Future Outlook

The 3,6-dibromo-9-vinylcarbazole molecule is a highly valuable and versatile platform for the development of advanced organic materials. This guide has detailed the synergistic experimental and computational workflows required to accurately determine and intelligently tune the HOMO and LUMO energy levels of its derivatives. By understanding the causal relationships between molecular structure—specifically the electronic nature of substituents at the 3 and 6 positions—and the resulting frontier orbital energies, researchers can rationally design materials with tailored properties for specific applications, from high-efficiency OLEDs to novel sensors and organic photovoltaics. The continued exploration of new cross-coupling methodologies and novel substituent groups will undoubtedly unlock even greater potential from this remarkable carbazole core.

References

-

Chen, T-H., et al. (2012). Electrochemical and Spectral Characterizations of 9-Phenylcarbazoles. Journal of the Chinese Chemical Society, 59(4), 459-466. Available at: [Link]

-

Grazulevicius, J. V., et al. (2021). Synthesis and Thermal, Photophysical, Electrochemical Properties of 3,3-di[3-Arylcarbazol-9-ylmethyl]oxetane Derivatives. Materials, 14(19), 5569. Available at: [Link]

-

Rehaman, A., et al. (2024). Controlled tuning of HOMO and LUMO levels in supramolecular nano-Saturn complexes. Scientific Reports, 14(1). Available at: [Link]

-

Svetlova, K., et al. (2024). 9-Vinyl-9H-carbazole-3,6-dicarbonitrile. Molbank, 2024(1), M1768. Available at: [Link]

-

Hens, A., & Jager, E. W. (2019). Poly( N -alkyl-3,6-carbazole)s via Suzuki–Miyaura Polymerization: From Macrocyclization toward End Functionalization. Macromolecules, 52(21), 8053-8060. Available at: [Link]

-

Ataş, A. D., Ataseven, H., & Sayın, K. (2024). Electronic Properties of Poly(N-vinylcarbazole) Using semi-empirical oligomer extrapolation approximations. Turkish Computational and Theoretical Chemistry, 8(1), 1-9. Available at: [Link]

-

Goushi, K., et al. (2018). Synthesis and Photophysical Properties of 3,6-Diphenyl-9-hexyl-9H-carbazole Derivatives Bearing Electron Withdrawing Groups. Chemistry – An Asian Journal, 13(17), 2465-2472. Available at: [Link]

-

Srour, H., et al. (2015). Synthesis and Molecular Properties of Methoxy-Substituted Di-indolo[3,2-b:2',3'-h]carbazoles for Organic Electronics. European Journal of Organic Chemistry, 2015(2), 382-392. Available at: [Link]

-

Li, J., et al. (2013). Synthesis of novel quinoxaline-based copolymers and their application in polymer solar cells. Polymer Chemistry, 4(13), 3687-3695. Available at: [Link]

-

Yahya, W. Z. N., et al. (2010). Determination of HOMO and LUMO of[6][6]-Phenyl C61-butyric Acid 3-ethylthiophene Ester and Poly (3-octyl-thiophene-2, 5-diyl) th. Sains Malaysiana, 39(4), 629-634. Available at: [Link]

-

Buchwald, S. L., et al. (2008). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate. Molecules, 23(8), 2031. Available at: [Link]

-

Matveeva, V. G., et al. (2023). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. Processes, 11(3), 878. Available at: [Link]

-

Oehl, N., & Opatz, T. (2020). Three-Component Suzuki–Knoevenagel Synthesis of Merocyanine Libraries and Correlation Analyses of Their Oxidation Potentials and Optical Band Gaps. Molecules, 25(24), 5919. Available at: [Link]

-

Abe, T., et al. (2024). Computational Design of Molecules Having Less Overlapping HOMO and LUMO in the Same Plane. The Journal of Physical Chemistry A, 128(1), 108-118. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Thermal, Photophysical, Electrochemical Properties of 3,3-di[3-Arylcarbazol-9-ylmethyl]oxetane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. homepage.ntu.edu.tw [homepage.ntu.edu.tw]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Controlled tuning of HOMO and LUMO levels in supramolecular nano-Saturn complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. researchgate.net [researchgate.net]

computational modeling of 3,6-Dibromo-9-vinylcarbazole electronic properties

An In-depth Technical Guide to the Computational Modeling of 3,6-Dibromo-9-vinylcarbazole Electronic Properties

Abstract

Carbazole derivatives are a cornerstone in the development of advanced organic electronic materials, finding applications in Organic Light-Emitting Diodes (OLEDs), perovskite solar cells, and photoconductors.[1][2] 3,6-Dibromo-9-vinylcarbazole, a key monomer and building block, possesses electronic properties that are critical to the performance of the resulting polymers and devices. This guide provides a comprehensive, in-depth protocol for the computational modeling of its electronic properties using quantum chemical methods. We will explore the causality behind methodological choices, from software selection to the specific theoretical levels, ensuring a robust and reproducible workflow. This document is intended for researchers, scientists, and professionals in materials science and drug development who wish to apply computational chemistry to predict and understand the electronic behavior of organic semiconductor materials.

Introduction: The Significance of 3,6-Dibromo-9-vinylcarbazole

Poly(9-vinylcarbazole) (PVK) is a well-known p-type semiconducting polymer widely utilized for its hole-transporting capabilities.[1][2] The functionalization of the carbazole monomer unit is a key strategy for tuning the electronic and physical properties of the resulting polymer. The introduction of bromine atoms at the 3 and 6 positions of the carbazole core, as in 3,6-Dibromo-9-vinylcarbazole, significantly influences the molecule's electronic structure. These heavy atoms can alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, impact the HOMO-LUMO gap, and influence intermolecular interactions crucial for charge transport.[3][4]

Computational modeling provides an indispensable tool for predicting these properties in silico, offering insights that can guide synthetic efforts and accelerate the materials discovery pipeline.[5][6] By employing methods like Density Functional Theory (DFT), we can build a fundamental understanding of how molecular structure dictates electronic function.

Theoretical Framework: The Quantum Chemical Toolkit

The accurate prediction of molecular electronic properties relies on solving the Schrödinger equation. Since exact solutions are not feasible for multi-electron systems, we employ approximations.

Density Functional Theory (DFT)

DFT has become the workhorse of computational chemistry for medium to large-sized molecules due to its favorable balance of accuracy and computational cost.[6] It recasts the problem from the complex many-electron wavefunction to the simpler electron density. The core of DFT lies in the exchange-correlation functional, which approximates the quantum mechanical effects of exchange and correlation.

-

Choice of Functional (B3LYP): For organic molecules, hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) have a long track record of providing reliable results for both geometries and electronic properties.[7][8] It incorporates a portion of the exact Hartree-Fock exchange, which often improves the prediction of properties like the HOMO-LUMO gap.

-

Choice of Basis Set (Pople-style): A basis set is a set of mathematical functions used to build the molecular orbitals.

-

6-31G(d,p): A split-valence basis set with polarization functions on both heavy atoms (d) and hydrogen atoms (p). It is a cost-effective choice for initial geometry optimizations.[7]

-

6-311+G(2d,p): A larger, more flexible basis set that includes diffuse functions (+) for better describing non-covalent interactions and more polarization functions for increased accuracy in electronic property calculations.[8]

-

Time-Dependent Density Functional Theory (TD-DFT)

To investigate the excited-state properties, such as UV-Vis absorption spectra, we utilize Time-Dependent DFT (TD-DFT).[9] TD-DFT allows for the calculation of electronic transition energies and oscillator strengths, which correspond to the position and intensity of absorption peaks, respectively.[10][11]

Computational Workflow: A Validating System

The following protocol outlines a self-validating workflow for modeling the electronic properties of 3,6-Dibromo-9-vinylcarbazole. This process is designed to be systematic, ensuring that each step builds upon a converged and validated previous step.

Caption: Computational workflow for determining electronic properties.

Experimental Protocol 1: Ground State Geometry Optimization and Frequency Analysis

Objective: To find the lowest energy (most stable) conformation of the 3,6-Dibromo-9-vinylcarbazole molecule.

Software: Gaussian 16, GAMESS, or similar quantum chemistry package.[12][13][14]

Methodology:

-

Molecule Building:

-

Construct the 3,6-Dibromo-9-vinylcarbazole molecule using a graphical interface like GaussView or Avogadro.[15]

-

Perform an initial "clean-up" of the geometry using molecular mechanics (e.g., UFF) to ensure reasonable bond lengths and angles before the quantum calculation.

-

Save the coordinates as a Gaussian input file (.gjf or .com).

-

-

Input File Preparation:

-

Route Section (#p): Specify the calculation type.

-

Opt: Requests a geometry optimization.

-

Freq: Requests a frequency calculation to be performed on the optimized geometry. This is crucial to verify that the structure is a true energy minimum (no imaginary frequencies).

-

B3LYP/6-31G(d,p): Specifies the level of theory.

-

-

Charge and Multiplicity: For a neutral molecule in its ground state, this will be 0 1 (charge 0, spin multiplicity 1).

-

-

Execution and Validation:

-

Run the calculation using the appropriate software command.[16]

-

Upon completion, open the output file (.log or .out).

-

Validation: Confirm that the optimization converged by searching for "Stationary point found."

-

Validation: Check the frequency calculation results. All calculated frequencies should be positive real numbers. The presence of an imaginary frequency indicates a transition state, not a minimum, and the geometry must be perturbed and re-optimized.

-

Experimental Protocol 2: Calculation of Electronic Properties and UV-Vis Spectrum

Objective: To calculate the frontier molecular orbital energies and simulate the electronic absorption spectrum using a more accurate basis set.

Methodology:

-

Input File Preparation:

-

Use the optimized coordinates from Protocol 1.

-

Route Section (#p):

-

B3LYP/6-311+G(2d,p): Specifies a single-point energy calculation at a higher level of theory for more accurate electronic properties.

-

TD(NStates=20, Singlets): Invokes the TD-DFT calculation, requesting the first 20 singlet excited states.[17]

-

-

-

Execution and Data Extraction:

-

Run the calculation.

-

From the output file, extract the following data:

-

HOMO/LUMO Energies: Search for "Alpha occ. eigenvalues" (for HOMO and below) and "Alpha virt. eigenvalues" (for LUMO and above). The HOMO is the highest energy occupied orbital, and the LUMO is the lowest energy virtual orbital.

-

Excitation Energies: Search for the "Excited State" summary table. This will list the transition energies (in eV and nm) and their corresponding oscillator strengths (f). Significant absorption peaks are those with high oscillator strengths.[18]

-

-

Data Presentation and Interpretation

Key Electronic Parameters

All quantitative data should be summarized for clarity.

| Parameter | Computational Level | Predicted Value | Significance |

| HOMO Energy | B3LYP/6-311+G(2d,p) | Value (eV) | Related to ionization potential; hole injection/transport capability.[19] |